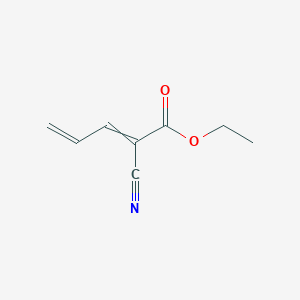

Ethyl 2-cyanopenta-2,4-dienoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13654-65-4 |

|---|---|

Molecular Formula |

K2MnO8S2+2 |

Synonyms |

2-Cyano-2,4-pentadienoic acid ethyl ester |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Cyanopenta 2,4 Dienoate and Analogues

Knoevenagel Condensation Approaches for 2,4-Pentadienenitriles and Related Esters

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon double bonds. wikipedia.orgrsc.org It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. thermofisher.comsigmaaldrich.com The reaction typically proceeds through nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product. wikipedia.org For the synthesis of ethyl 2-cyanopenta-2,4-dienoate, this reaction would involve the condensation of an α,β-unsaturated aldehyde with ethyl cyanoacetate (B8463686).

The choice of catalyst and reaction conditions is critical for the success and efficiency of the Knoevenagel condensation. Weak bases are typically employed to facilitate the deprotonation of the active methylene compound without causing self-condensation of the aldehyde reactant. wikipedia.org

Amine Catalysts : Primary, secondary, and tertiary amines are classic catalysts for this transformation. researchgate.net Piperidine (B6355638), in particular, is frequently used to catalyze the reaction between aldehydes and active methylene compounds like ethyl acetoacetate. thermofisher.comyoutube.com Imidazole has also been demonstrated as an effective and inexpensive catalyst for these condensations. researchgate.net

Ionic Liquids : For greener chemistry applications, ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) have been used in conjunction with catalysts like ethylenediammonium diacetate (EDDA), offering the advantage of catalyst and solvent recyclability. organic-chemistry.org

Acid Catalysts : While typically base-catalyzed, certain systems can utilize acid catalysts. Boric acid has been identified as an efficient and mild Brønsted acid catalyst for Knoevenagel condensations, particularly in aqueous ethanol (B145695). mdpi.com The proposed mechanism involves the activation of the carbonyl group by a proton, followed by the addition of the enolate and subsequent acid-catalyzed dehydration. mdpi.com

Reaction Optimization : A key byproduct of the condensation is water. Removing water as it is formed, for instance, through azeotropic distillation or by using molecular sieves, can shift the reaction equilibrium to favor product formation. thermofisher.com Some modern protocols have also explored catalyst-free and water-mediated conditions, although these may require higher temperatures. rsc.orgresearchgate.net

Table 1: Catalytic Systems for Knoevenagel Condensation

| Catalyst Type | Specific Example(s) | Key Features | Source(s) |

|---|---|---|---|

| Weak Amines | Piperidine, Imidazole | Standard, effective, inexpensive catalysts. | thermofisher.com, researchgate.net |

| Ionic Liquids | [bmim]BF₄ with EDDA | Allows for catalyst and solvent recycling. | organic-chemistry.org |

| Acid Catalysts | Boric Acid | Mild, efficient, operates in aqueous media. | mdpi.com |

| Solid Base | Mg-Al-O-t-Bu-hydrotalcite | Heterogeneous, efficient at room temperature. | researchgate.net |

The structure of the final dienyl ester is determined by the choice of the two primary precursors: the active methylene compound and the carbonyl compound. thermofisher.com

Active Methylene Precursors : For the synthesis of this compound, the required precursor is ethyl cyanoacetate . The methylene group in this molecule is activated by two adjacent electron-withdrawing groups (a nitrile and an ester), making its protons acidic enough to be removed by a weak base. wikipedia.org Other suitable active methylene compounds include malononitrile, malonic esters, and acetoacetic esters. thermofisher.com

Carbonyl Precursors : To generate the pentadienoate structure, an α,β-unsaturated aldehyde is required. The reaction of crotonaldehyde with ethyl cyanoacetate would yield the desired this compound skeleton. The scope of the reaction is broad, allowing for the use of various substituted aromatic and aliphatic aldehydes to produce a diverse range of α,β-unsaturated products. Aldehydes generally react much faster than ketones in Knoevenagel condensations. thermofisher.com

Rearrangement Reactions for Dienyl Ester Formation (e.g., Allenic Ester Rearrangements)

Rearrangement reactions, where the carbon skeleton of a molecule is reorganized, offer an atom-economical pathway to conjugated dienes from isomeric precursors. mdpi.com

Allenic Ester Rearrangements : The rearrangement of allenic esters (e.g., 3,4-dienoic esters) to their more thermodynamically stable conjugated (2,4-dienoic) isomers is a key strategy. mdpi.com A notable example is the synthesis of ethyl (E,Z)-2,4-decadienoate, which can be prepared by first synthesizing the allenic ester, ethyl 3,4-decadienoate, via a Johnson-Claisen rearrangement of 1-octyn-3-ol (B1346985) with triethyl orthoacetate. orgsyn.org The subsequent rearrangement of the allenic ester is achieved by heating it in the presence of aluminum oxide, providing the conjugated dienyl ester product stereoselectively and in high yield. orgsyn.org

Claisen Rearrangements : The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether that produces a γ,δ-unsaturated carbonyl compound. wikipedia.org Variations of this reaction are synthetically useful for creating ester functionalities. The Ireland-Claisen rearrangement uses an allyl ester, which is converted to a silyl (B83357) ketene (B1206846) acetal (B89532) and then rearranges at mild temperatures to form a γ,δ-unsaturated carboxylic acid after hydrolysis. organic-chemistry.org This provides access to precursors that can be further manipulated into conjugated dienyl ester systems.

Table 3: Allenic Ester Rearrangement for Dienyl Ester Synthesis

| Precursor | Reagent/Catalyst | Product | Yield | Source(s) |

|---|---|---|---|---|

| Ethyl 3,4-decadienoate | Aluminum Oxide | Ethyl (E,Z)-2,4-decadienoate | 80–87% | orgsyn.org |

| Ethyl 3,4-dodecadienoate | Aluminum Oxide | Ethyl (E,Z)-2,4-dodecadienoate | 81% | orgsyn.org |

Biotechnological and Enzymatic Synthesis Approaches for Dienyl Esters

The use of enzymes as catalysts (biocatalysis) represents a significant advancement in green chemistry, offering high selectivity under mild reaction conditions. nih.gov

For dienyl ester synthesis, lipases are particularly relevant. These enzymes catalyze esterification reactions, often with high efficiency and conversion rates. The synthesis of a diene ester monomer, 2-(10-undecenoyloxy)ethyl methacrylate (B99206), was achieved via the esterification of 10-undecenoic acid and 2-hydroxyethyl methacrylate using immobilized lipase (B570770) B from Candida antarctica (Novozym 435). nih.gov This enzymatic approach reached up to 100% conversion under mild, solvent-free conditions, and the immobilized enzyme could be reused for multiple cycles while maintaining high activity. nih.gov Similarly, immobilized lipase from Rhizomucor miehei has been used effectively for the synthesis of flavor esters, demonstrating the broad utility of biocatalysts in ester production. nih.gov This methodology could be adapted for the synthesis of this compound by using the corresponding carboxylic acid and ethanol as substrates.

Table 4: Enzymatic Synthesis of Dienyl Esters

| Enzyme | Substrates | Product Type | Key Features | Source(s) |

|---|---|---|---|---|

| Novozym 435 (Lipase B) | 10-undecenoic acid, HEMA | Diene ester monomer | High conversion (up to 100%), solvent-free, reusable catalyst. | nih.gov |

| Immobilized Rhizomucor miehei Lipase | Butyric acid, Ethanol/Methanol | Flavor esters (ethyl/methyl butyrate) | High yield (up to 92%), reusable biocatalyst. | nih.gov |

Advanced Synthetic Strategies and Novel Pathways

Modern organic synthesis continues to produce novel and more efficient pathways for constructing complex molecules, including dienyl esters.

Rhodium-Catalyzed Synthesis : An efficient method for the stereoselective synthesis of E-dienyl esters involves a rhodium-catalyzed cascade reaction. This protocol uses a carboxylic acid and acetylene (B1199291) as a C2 synthon, proceeding through cyclometalation and C–O coupling under mild conditions with excellent functional group tolerance. acs.org This approach is notable for its high atom- and step-economy. acs.org

Ene-Diene Cross Metathesis : Olefin metathesis offers another powerful tool. The selective synthesis of (2Z,4E)-dienyl esters can be accomplished through the cross-metathesis of terminal alkenes with a substrate like methyl (2Z,4E)-hexadienoate. nih.gov This reaction is effectively promoted by second-generation Grubbs-Hoveyda catalysts and provides good yields of substituted dienyl esters. nih.gov

Organopalladium Chemistry : Palladium-catalyzed reactions are widely used for C-C bond formation. Novel diene syntheses have been developed using π-allylpalladium intermediates, offering unique routes to conjugated systems. acs.org

Table of Mentioned Chemical Compounds

Table 5: List of Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Target compound |

| Ethyl cyanoacetate | Active methylene precursor |

| Crotonaldehyde | Carbonyl precursor |

| Piperidine | Basic catalyst |

| Imidazole | Basic catalyst |

| Boric Acid | Acid catalyst |

| 1-butyl-3-methylimidazolium tetrafluoroborate | Ionic liquid solvent |

| Ethyl acetoacetate | Active methylene compound |

| Malononitrile | Active methylene compound |

| Organocuprates (Gilman Reagents) | Organometallic reagents for conjugate addition |

| Grignard Reagents | Organometallic reagents |

| Ethyl propiolate | Substrate for cuprate (B13416276) addition |

| Ethyl (E,Z)-2,4-decadienoate | Dienyl ester analogue |

| Ethyl 3,4-decadienoate | Allenic ester precursor |

| 1-octyn-3-ol | Precursor for allenic ester |

| Triethyl orthoacetate | Reagent for Johnson-Claisen rearrangement |

| Aluminum oxide | Catalyst for allenic ester rearrangement |

| Novozym 435 (Lipase B from Candida antarctica) | Biocatalyst |

| 10-undecenoic acid | Bio-based substrate |

| 2-hydroxyethyl methacrylate (HEMA) | Substrate for enzymatic esterification |

| Acetylene | C2 synthon in Rh-catalyzed synthesis |

| Grubbs-Hoveyda catalyst | Metathesis catalyst |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Cyanopenta 2,4 Dienoate

Cycloaddition Reactions

The conjugated diene system of ethyl 2-cyanopenta-2,4-dienoate, activated by electron-withdrawing groups, readily participates in several modes of cycloaddition, providing pathways to diverse carbocyclic and heterocyclic frameworks.

The electron-deficient nature of this compound makes it an excellent partner in [3+2] cycloaddition reactions for the synthesis of five-membered heterocycles. A prominent example is the Van Leusen pyrrole (B145914) synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon. nih.gov In this reaction, the base-generated anion of TosMIC would add to the activated diene, followed by cyclization and elimination of toluenesulfinic acid to yield a highly substituted pyrrole. The electron-withdrawing groups on the dienoate facilitate the initial Michael addition of the TosMIC anion, a key step in this annulation process. acs.org

This reactivity is not limited to TosMIC. Other 1,3-dipoles can be employed to generate a variety of five-membered heterocyclic rings. For instance, reaction with nitrones would lead to the formation of isoxazolidine (B1194047) derivatives, while nitrile oxides would yield isoxazolines. acs.org The regioselectivity and stereoselectivity of these cycloadditions are influenced by the electronic and steric properties of both the diene and the dipole.

Table 1: Examples of [3+2] Cycloaddition Reactions for Heterocycle Synthesis

| 1,3-Dipole | Reagent Example | Resulting Heterocycle |

| Isocyanide | Tosylmethyl isocyanide (TosMIC) | Pyrrole |

| Nitrone | N-Benzyl-C-phenylnitrone | Isoxazolidine |

| Nitrile Oxide | Benzonitrile oxide | Isoxazoline |

| Azomethine Ylide | Generated in situ from an N-metalated imine | Pyrrolidine |

Catalytic [4+1] cycloaddition reactions represent an efficient strategy for the construction of five-membered rings by combining a four-atom component (a 1,3-diene) with a one-atom synthon. sioc-journal.cn For a substrate like this compound, this approach offers a direct route to functionalized cyclopentene (B43876) derivatives. The principles of these reactions often rely on transition-metal catalysis to generate a reactive one-carbon species, such as a carbene or a vinylidene equivalent. sioc-journal.cnnih.gov

For example, dinickel complexes have been shown to catalyze the [4+1] cycloaddition of 1,3-dienes with vinylidene equivalents generated from the reductive activation of 1,1-dichloroalkenes. nih.govnih.gov In this context, this compound would serve as the diene component, reacting with a metal-carbene or a related species to form the five-membered ring. Another approach involves rhodium(II)-catalyzed reactions that can be viewed as a formal single-carbon insertion into the diene system. researchgate.net The success of these catalytic cycles hinges on the ability of the metal to mediate the formation of the new carbon-carbon bonds efficiently and, in many cases, stereoselectively. The electron-deficient character of this compound can influence the reactivity and regioselectivity of the carbene addition.

The mechanistic pathways of cycloaddition reactions involving this compound are dictated by the nature of the reacting partner and the reaction conditions. For pericyclic reactions like the Diels-Alder ([4+2] cycloaddition), a concerted mechanism is often operative, where bond formation and breaking occur in a single transition state. nih.gov The stereochemistry of the reactants is thus maintained in the product.

However, for cycloadditions involving highly polar or charged intermediates, a stepwise mechanism may be favored. In the case of certain [4+2] cycloadditions with strongly electrophilic partners, a zwitterionic intermediate can be formed, where the barrier to ring closure is lower than the barrier for bond rotation, thus preserving stereospecificity. youtube.com For metal-catalyzed [4+1] cycloadditions, the mechanism is more complex, often involving oxidative addition, carbene insertion, and reductive elimination steps. nih.govresearchgate.net For instance, mechanistic studies on dinickel-catalyzed [4+1] cycloadditions have sought to distinguish between a direct cycloaddition pathway and a tandem [2+1] cycloaddition followed by a vinylcyclopropane (B126155) rearrangement. nih.gov Similarly, computational studies using Density Functional Theory (DFT) have been employed to elucidate the transition states and intermediates in [3+2] cycloadditions, providing insight into the factors controlling regio- and stereoselectivity. acs.org

Nucleophilic Addition Reactions

The pronounced electron-deficient character of this compound makes it a highly reactive substrate for nucleophilic addition reactions, particularly conjugate additions (Michael-type reactions). nih.gov The presence of two strong electron-withdrawing groups (EWG), the cyano (CN) and the ethyl ester (COOEt), at the C2 position polarizes the entire conjugated π-system, creating electrophilic centers at the C3 and C5 positions.

Nucleophiles can attack either the β-carbon (C3, in a 1,4-addition relative to the ester) or the δ-carbon (C5, in a 1,6-addition). The outcome of the reaction depends on the nature of the nucleophile, the solvent, and the reaction temperature (kinetic vs. thermodynamic control).

1,4-Addition: Soft nucleophiles, such as cuprates or enamines, are expected to preferentially attack the C5 position (δ-position) in a 1,6-addition manner, which is often the thermodynamically favored pathway.

1,2-Addition vs. 1,4-Addition: Harder nucleophiles, like organolithium reagents, might attack the carbonyl carbon of the ester group (a 1,2-addition), although conjugate addition is generally more common for α,β-unsaturated systems. sioc-journal.cn

The initial adduct from a conjugate addition is an enolate, which can be trapped by an electrophile (e.g., protonation by the solvent or addition of an alkyl halide) to yield a more complex acyclic product. This reactivity is fundamental to the use of such compounds as building blocks in organic synthesis. organic-chemistry.org

Table 2: Potential Nucleophilic Addition Pathways

| Addition Type | Position of Attack | Typical Nucleophile | Intermediate |

| 1,6-Conjugate Addition | C5 (δ-carbon) | Soft nucleophiles (e.g., thiols, cuprates) | Extended enolate |

| 1,4-Conjugate Addition | C3 (β-carbon) | Michael donors | Enolate |

| 1,2-Addition | C1 (carbonyl carbon) | Hard nucleophiles (e.g., Grignard reagents) | Tetrahedral alkoxide |

Derivatization and Functionalization Strategies

Beyond cycloaddition and nucleophilic addition, the rich functionality of this compound allows for a range of derivatization and functionalization strategies.

Direct electrophilic attack on the π-system of this compound is generally difficult due to its electron-deficient nature. Electrophiles typically react with electron-rich systems. nih.gov Therefore, functionalization with electrophiles usually requires transformation of the diene into a more nucleophilic species first, for example, via a nucleophilic addition to generate an enolate which can then be trapped by an electrophile.

In contrast, radical additions can be highly effective for functionalizing electron-deficient systems. nih.gov The diene system in this compound is an excellent radical acceptor for nucleophilic radicals. rsc.org These reactions often proceed with high regioselectivity, with the radical adding to the position that results in the most stabilized subsequent radical intermediate. For instance, α-aminoalkyl radicals, generated via photoredox catalysis, can add to electron-deficient alkenes. rsc.orgacs.org By analogy, such radicals would readily add to the conjugated system of this compound, likely at the C5 position, to generate a stabilized allylic radical that can be further transformed. This approach provides a powerful method for the C-C bond formation under mild conditions. nih.gov

To provide a comprehensive and scientifically accurate article, detailed experimental data and analyses from peer-reviewed studies are essential. Without such sources, any attempt to generate content for the requested sections would be speculative and not meet the required standards of accuracy and authoritativeness.

Further research on more widely studied analogous compounds or a broader topic within organic chemistry may yield more substantial results.

Polymerization Studies of Ethyl 2 Cyanopenta 2,4 Dienoate

Anionic and Zwitterionic Polymerization Mechanisms and Kinetics

The presence of both a nitrile and a carboxyl group on the same carbon atom of the double bond makes ethyl 2-cyanopenta-2,4-dienoate highly susceptible to anionic polymerization. researchgate.net This process can be initiated by even weak bases, such as moisture, leading to rapid polymerization, a property leveraged in instant adhesives. nih.govnih.gov

Zwitterionic polymerization is another key mechanism, often occurring alongside anionic polymerization. researchgate.net In this process, an initiating species, which can be a neutral molecule like a phosphine (B1218219) or an amine, attacks the electron-deficient double bond of the monomer. This results in the formation of a zwitterion, an intermediate species carrying both a positive and a negative charge. This zwitterion can then proceed to initiate the polymerization of further monomer units.

A variety of initiator systems have been utilized to induce the anionic polymerization of cyanoacrylates. For instance, piperidine (B6355638) has been used to catalyze the bulk polymerization of ethyl 2-cyanoacrylate, a related monomer, resulting in transparent, brittle films. researchgate.net Polymerization in an aqueous medium in the presence of sodium bicarbonate has also been demonstrated, yielding white polymer powders. researchgate.net The choice of initiator and reaction conditions, such as the monomer feed composition, can influence the properties of the resulting polymer, allowing for the creation of either phase-separated or homogeneous copolymers with varying glass transition temperatures. researchgate.net

The initiation of anionic polymerization has also been demonstrated using (phosphonooxy-)oligosulfanide-anion, which acts as a nucleophile attacking the electrophilic monomer. researchgate.net The presence of sulfur and phosphorus atoms in the terminal group of the resulting poly(ethyl 2-cyanoacrylate) chains confirms this initiation mechanism. researchgate.net

Kinetic studies of the polymerization of ethyl 2-cyanoacrylate, a close structural analog of this compound, have provided valuable insights into the reaction rates. The rotating sector method was employed to determine the absolute propagation (kp) and termination (kt) rate coefficients for the radical polymerization of ethyl 2-cyanoacrylate. nih.gov

In the presence of acetic acid as an anionic inhibitor, the following rate coefficients were determined at 30°C:

kp = 1622 L·mol−1·s−1 nih.gov

kt = 4.11 × 108 L·mol−1·s−1 nih.gov

Similar values were obtained when using 1,3-propanesultone as the anionic inhibitor, indicating effective suppression of anionic polymerization and that the measured rates were representative of the radical polymerization process. nih.gov

| Initiator System Component | Rate Coefficient | Value |

| Acetic Acid | kp | 1622 L·mol−1·s−1 |

| Acetic Acid | kt | 4.11 × 108 L·mol−1·s−1 |

| 1,3-Propanesultone | kp | 1610 L·mol−1·s−1 |

| 1,3-Propanesultone | kt | 4.04 × 108 L·mol−1·s−1 |

Radical Polymerization of this compound

While anionic polymerization is the more common pathway for cyanoacrylates, radical polymerization offers a synthetically useful alternative, though it requires acidic conditions to prevent the otherwise dominant anionic route. nih.govnih.gov Azo compounds, which decompose upon heating or with light to form carbon radicals, are typical initiators for radical polymerization. fujifilm.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers with complex architectures and controlled molecular weights. nih.gov This method relies on a chain transfer agent (CTA) to mediate the polymerization, allowing for the creation of block, star, and gradient copolymers. nih.gov

For the polymerization of methacrylates, 4-cyano-4-[(thiothiopropyl)sulfanyl] pentanoic acid (CTPPA) is a commonly used CTA. nih.gov However, the purity of the CTA is crucial, as impurities can negatively impact the control over the polymerization. nih.gov The choice of an appropriate RAFT agent is a critical first step and depends on the specific monomer being polymerized. mdpi.com

The homopolymerization of ethyl 2-cyanoacrylate has been carried out in solvents like toluene (B28343) and acetonitrile. nih.gov The polymerization was observed to be faster in toluene, which was attributed to the poorer solubility of the resulting polymer in this less polar solvent. nih.gov

Copolymerization of ethyl 2-cyanoacrylate with other monomers, such as methyl methacrylate (B99206) (MMA), has been studied using initiators like AIBN in the presence of an anionic inhibitor like methanesulfonic acid. nih.gov These copolymers were found to be random with a strong tendency towards alternation. nih.gov The inclusion of MMA units in the polymer backbone was found to suppress the unzipping degradation of the polymer, leading to increased thermal stability with higher MMA content. nih.gov

The copolymerization of ethylene (B1197577) with ethyl 2-cyanoacrylate has also been achieved using complexing agents like CF3CO2H or ZnCl2·OEt2 to form alternating copolymers. nih.gov These reactions were carried out in a pressure reactor at elevated temperatures. nih.gov

Graft Copolymerization with Elastomers and Other Polymer Architectures

Graft copolymerization is a technique used to modify the properties of existing polymers. For instance, the radical graft copolymerization of ethyl 2-cyanoacrylate onto a poly(butadiene-co-acrylonitrile) elastomer has been reported. nih.gov This process was carried out in bulk at elevated temperatures using benzoyl peroxide (BPO) as the initiator and p-toluenesulfonic acid (TsOH) as an anionic inhibitor. nih.gov

Similarly, free radical induced graft copolymerization of ethyl acrylate (B77674) onto soy flour has been investigated to alter its surface characteristics and improve its compatibility with polymer matrices. sruc.ac.ukresearchgate.net The degree of grafting was optimized by varying the reaction conditions. sruc.ac.uk The resulting graft copolymers showed potential for use in multifunctional materials, with composites reinforced by the modified soy exhibiting increased storage modulus. sruc.ac.ukresearchgate.net

Research on the Polymerization of this compound Identified, Though Detailed Findings Remain Inaccessible

Initial investigations have confirmed that dedicated research on the polymerization of the chemical compound this compound has been conducted. However, a comprehensive analysis of its polymerization behavior, particularly concerning the influence of its monomer structure, is hindered by the limited public availability of detailed research data and findings.

A key piece of academic work on this specific monomer is the doctoral thesis of Dr. Claire Keary from the South East Technological University (formerly Waterford Institute of Technology). setu.iesetu.ie Her PhD thesis is explicitly titled "The kinetics of the Anionic/Zwitterionic polymerization of this compound". setu.iesetu.ie This title directly indicates a focused study on the polymerization mechanisms of this compound, which would be central to understanding the influence of its unique dienoate structure. Unfortunately, the full text of this thesis, which would contain the requisite in-depth data and experimental findings, is not available through public online databases.

The structure of this compound, featuring an extended conjugated system with two double bonds in the pentadienoate chain, differentiates it significantly from the more commonly studied ethyl 2-cyanoacrylate. This additional double bond is expected to have a profound influence on its polymerization characteristics. In the broader context of diene polymerization, the nature of the monomer and the catalyst system are known to strongly affect the polymer's microstructure and properties. researchgate.net The presence of both a cyano and an ester group, which are strongly electron-withdrawing, polarizes the carbon-carbon double bond, making the monomer highly reactive and susceptible to anionic polymerization. afinitica.compcbiochemres.com

A patent for cyanoacrylate adhesive compositions lists this compound as a potential component, suggesting its utility in polymer applications. google.com However, the patent does not provide fundamental data on its polymerization kinetics or the specific influence of its monomer structure compared to other cyanoacrylates.

While extensive literature exists on the polymerization of alkyl 2-cyanoacrylates, which are known for their rapid anionic polymerization initiated by weak bases like moisture, this information is not directly transferable to the pentadienoate derivative. nih.govnih.gov The extended conjugation in the pentadienoate monomer could lead to different polymerization pathways, such as 1,4-addition in addition to the expected 1,2-addition, potentially resulting in a polymer with a different backbone structure and properties.

Without access to the primary research data from studies such as Dr. Keary's thesis, a detailed and data-rich article on the specific polymerization behavior of this compound that meets the required level of scientific depth cannot be produced at this time.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure and understanding the bonding within ethyl 2-cyanopenta-2,4-dienoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity of atoms and the conformational preferences of molecules in solution. auremn.org.br For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structural framework.

In a manner similar to related compounds like ethyl crotonate, the ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the ethyl group and the pentadienoate backbone. magritek.com The chemical shifts and coupling constants of the vinyl protons are particularly informative, revealing the stereochemistry of the double bonds. Two-dimensional NMR techniques, such as COSY, can be employed to establish the coupling relationships between adjacent protons. magritek.com

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments within the molecule. magritek.com The chemical shifts of the carbonyl carbon, the nitrile carbon, and the sp² hybridized carbons of the diene system are characteristic and confirm the presence of these functional groups. magritek.comsgu.edu.in Advanced NMR techniques like DEPT can further differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum. magritek.com The combination of experimental NMR data with computational predictions can offer a more refined understanding of the molecule's three-dimensional structure and conformational dynamics. chemrxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl Group | ||

| -CH₃ | ~1.3 | ~14 |

| -O-CH₂- | ~4.2 | ~61 |

| Pentadienoate Backbone | ||

| C2-CN | - | ~116 |

| C=C-CN | - | ~100-110 |

| C=CH- | ~5.5-7.5 | ~120-150 |

| =CH₂ | ~5.5-6.0 | ~125-135 |

| C=O | - | ~160-165 |

| Note: These are approximate values and can vary based on the solvent and other experimental conditions. The specific isomers (E/Z) will also influence the exact chemical shifts and coupling constants. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and bonding characteristics of this compound. These methods probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.

The FT-IR spectrum is expected to show strong absorption bands corresponding to the key functional groups. A sharp, intense band in the region of 2220-2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The stretching of the α,β-unsaturated ester carbonyl (C=O) group will typically appear as a strong absorption around 1710-1725 cm⁻¹. The C=C stretching vibrations of the conjugated diene system are expected in the 1600-1650 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for both the ethyl group and the vinyl protons will be present.

Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds of the diene, which often show strong Raman scattering. nih.gov A detailed analysis of the vibrational spectra, often aided by computational calculations, allows for a comprehensive assignment of the observed bands to specific molecular motions. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2230 |

| Carbonyl (C=O) | Stretching | 1710 - 1725 |

| Alkene (C=C) | Stretching | 1600 - 1650 |

| C-O (Ester) | Stretching | 1200 - 1300 |

| C-H (sp²) | Stretching | 3010 - 3095 |

| C-H (sp³) | Stretching | 2850 - 2960 |

| Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and conjugation. |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the ethyl group (-CH₂CH₃). The fragmentation of the pentadienoate chain can also lead to a series of characteristic fragment ions. The analysis of these fragmentation patterns, often in conjunction with tandem mass spectrometry (MS/MS) techniques, allows for the confirmation of the proposed structure. researchgate.netdocbrown.info

Quantum Chemical and Computational Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the electronic structure and properties of this compound.

Density Functional Theory (DFT) for Electronic Structure and Optimized Molecular Geometry

Density Functional Theory (DFT) has become a widely used computational method for investigating the electronic structure and geometry of molecules. nih.govnih.gov DFT calculations can be employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical structures can be compared with experimental data, such as that from X-ray crystallography if available, to validate the computational model.

Furthermore, DFT allows for the calculation of various electronic properties, including the distribution of electron density, electrostatic potential maps, and atomic charges. mdpi.commdpi.com This information is crucial for understanding the reactivity of the molecule, identifying electrophilic and nucleophilic sites. For instance, the carbon atom of the carbonyl group and the β-carbon of the α,β-unsaturated system are expected to be electrophilic.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnumberanalytics.com For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO.

The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO indicates the most likely site for accepting electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals reveals the specific atoms involved in electron donation and acceptance, providing valuable insights into the regioselectivity of reactions involving this compound. For example, in a Diels-Alder reaction, the FMOs would dictate the interaction with a diene or dienophile. nih.gov

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgwisc.edu This method also quantifies electron delocalization by examining donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of electron delocalization, which is crucial for understanding a molecule's stability and reactivity. researchgate.netresearchgate.net

For this compound, the conjugated system of double bonds (penta-2,4-dienoate) combined with the electron-withdrawing cyano (-CN) and ester (-COOEt) groups creates a rich electronic landscape. An NBO analysis would elucidate the extent of π-electron delocalization across the carbon backbone and onto the electron-withdrawing substituents.

Key expected findings from an NBO analysis include:

Intramolecular Hyperconjugation: Significant stabilization energies (E(2)) would be expected for interactions between the π orbitals of the C=C bonds and the antibonding π* orbitals of adjacent C=C, C≡N, and C=O bonds. This indicates extensive π-conjugation. For instance, the interaction from the donor orbital π(C1=C2) to the acceptor orbital π(C3=C4) and π(C≡N) would quantify the electronic communication along the diene and with the cyano group.

Lone Pair Delocalization: The lone pairs on the oxygen atoms of the ester group and the nitrogen atom of the cyano group also participate in delocalization. NBO analysis would reveal E(2) values for the delocalization of the oxygen lone pairs (n_O) into the antibonding σ* or π* orbitals of the neighboring atoms, such as π*(C=O).

Polarity and Hybridization: The analysis provides natural atomic charges and the hybridization of orbitals, confirming the high polarity of the C≡N and C=O bonds and detailing the sp2 and sp hybridization of the carbon atoms in the backbone. wikipedia.org

These delocalization effects are critical in determining the molecule's stability, its UV-Vis absorption spectrum, and the electrophilic/nucleophilic character of its various atomic sites. researchgate.net

Table 1: Representative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in a Conjugated Cyano Compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C3=C4) | π(C1=C2) | 20.5 | π → π (Conjugation) |

| π(C1=C2) | π(C≡N) | 18.2 | π → π (Conjugation) |

| n(O_ester) | π(C=O) | 28.4 | n → π (Lone Pair Delocalization) |

| σ(C2-H) | σ(C1-C3) | 5.1 | σ → σ (Hyperconjugation) |

Note: The data in this table is representative and illustrates the typical outputs of an NBO analysis for a molecule with similar functional groups. The values are based on general findings in computational chemistry for conjugated systems.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

For this compound, a Hirshfeld analysis would be critical for understanding its solid-state properties, such as melting point, solubility, and polymorphism. Given the functional groups present (ester, cyano, alkene), a variety of weak intermolecular interactions are expected to govern its crystal packing.

The analysis would likely reveal the following key interactions:

Hydrogen Bonds: Although lacking strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds would be significant. The red spots on a d_norm map would highlight these interactions, likely between the hydrogen atoms on the carbon backbone and the oxygen atoms of the ester's carbonyl group or the nitrogen of the cyano group. nih.govnih.gov

H···H Contacts: As with most organic molecules, non-specific hydrogen-hydrogen contacts would make up a large percentage of the surface area, typically appearing as a large, diffuse region in the fingerprint plot. researchgate.net

C···H/H···C Contacts: These represent interactions involving the carbon framework and hydrogen atoms and are important for efficient packing.

Other Contacts: Interactions involving oxygen (O···H/H···O) and nitrogen (N···H/H···N) would be clearly delineated, showing the specific role of the ester and cyano groups in directing the crystal structure. nih.govresearchgate.net

Table 2: Representative Contributions of Intermolecular Contacts to the Hirshfeld Surface

| Interaction Type | Contribution to Hirshfeld Surface (%) | Typical Features in Fingerprint Plot |

|---|---|---|

| H···H | 40 - 50% | Large, scattered central region |

| O···H / H···O | 15 - 25% | Distinct "wings" or "spikes" |

| C···H / H···C | 10 - 20% | Wing-like features, often overlapping with H···H |

| N···H / H···N | 5 - 15% | Sharp, distinct spikes |

| C···C | < 5% | Indicates potential π-π stacking |

Note: This table presents typical percentage contributions for an organic molecule with similar functional groups, based on published Hirshfeld analyses. nih.govnih.govresearchgate.net

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity. mdpi.comresearchgate.net It posits that the capacity for electron density to change along a reaction pathway, rather than molecular orbital interactions, governs reactivity. encyclopedia.pub Key concepts in MEDT include the analysis of the Global Electron Density Transfer (GEDT), which quantifies the polarity of a reaction, and the topological analysis of the Electron Localization Function (ELF), which reveals how chemical bonds form and break. encyclopedia.pubresearchgate.net

For this compound, a highly conjugated and polarized molecule, MEDT would be instrumental in elucidating its reactivity in various organic transformations, particularly cycloadditions and nucleophilic additions.

Potential applications of MEDT to this molecule include:

Diels-Alder Reactions: this compound can act as a diene. Its reaction with various dienophiles would be classified based on the calculated electrophilicity and nucleophilicity indices of the reactants. The presence of the electron-withdrawing cyano group significantly increases the electrophilicity of the diene system. An MEDT study would analyze the GEDT at the transition state to determine if the reaction has a polar character, which typically lowers the activation barrier. encyclopedia.pubresearchgate.net

Michael Additions: The conjugated system is also susceptible to nucleophilic conjugate addition (Michael reaction). MEDT would analyze the changes in electron density as a nucleophile attacks the carbon backbone, providing a detailed mechanism and explaining the regioselectivity of the attack.

Bonding Evolution Theory (BET): A BET analysis, which is a part of MEDT, would provide a step-by-step description of the bond formation/breaking process. For a cycloaddition, it would show precisely when the new C-C bonds are formed by the coupling of what are termed "pseudoradical centers," offering a more detailed picture than a simple transition state structure. rsc.org

In Silico Modeling of Reactivity Patterns and Selectivity

In silico modeling encompasses a broad range of computational techniques used to predict the chemical behavior of molecules, saving time and resources compared to purely experimental work. For this compound, these models can predict reactivity patterns, stereoselectivity, and even potential applications, such as in the design of organic dyes for solar cells. researchgate.net

Modeling studies would typically involve:

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution is fundamental. For this compound, the LUMO is expected to be distributed across the conjugated system, particularly on the carbon atoms susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition properties. researchgate.net

Reaction Pathway Modeling: Using methods like Density Functional Theory (DFT), entire reaction energy profiles can be calculated. researchgate.net For instance, in a Diels-Alder reaction, the transition states for endo and exo approaches can be located and their energies compared to predict the diastereoselectivity. Similarly, different regioisomeric pathways can be evaluated to understand selectivity.

Solvent Effects: Computational models can incorporate the effects of different solvents using models like the Polarizable Continuum Model (PCM). This is crucial as solvent polarity can significantly influence reaction rates and selectivity, especially for polar reactions. rsc.org

Table 3: Illustrative In Silico Reactivity Data for a Conjugated System

| Computational Parameter | Predicted Property | Significance for this compound |

|---|---|---|

| HOMO Energy | -7.5 eV | Relates to ionization potential and nucleophilicity. |

| LUMO Energy | -2.0 eV | Relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 5.5 eV | Indicates kinetic stability and UV-Vis absorption wavelength. |

| ΔG‡ (endo pathway) | 22.5 kcal/mol | Activation energy for the endo cycloaddition product. |

| ΔG‡ (exo pathway) | 24.0 kcal/mol | Activation energy for the exo cycloaddition product. |

Note: Data is representative for a generic Diels-Alder reaction of a substituted diene, calculated using DFT, to illustrate the type of information gained from in silico modeling. researchgate.net

Applications in Advanced Materials Science and Engineering

Polymer Additives for Enhanced Material Properties

The incorporation of specific additives is a common strategy to enhance the performance of polymeric materials. Ethyl 2-cyanopenta-2,4-dienoate has been explored for its potential to modify and improve the characteristics of existing polymer systems, particularly in the demanding field of adhesives.

Cyanoacrylate adhesives, commonly known as superglues, are prized for their rapid curing and strong bonding capabilities. acs.org However, they can be brittle. Research into toughened cyanoacrylate compositions has shown that the inclusion of specific additives can significantly improve their impact resistance and durability. google.com While many formulations use rubber toughening components, there is ongoing research into novel agents. google.com The general principle involves incorporating a component that can absorb and dissipate energy, thereby preventing crack propagation.

Although detailed studies specifically naming this compound as a commercial toughening agent are not widely published, its chemical structure is analogous to monomers used in specialty polymers. The reactivity of its conjugated diene system could potentially allow it to be integrated into a polymer matrix, providing a toughening effect.

The thermal stability and water resistance of polymers are critical for their application in harsh environments. The introduction of additives can influence these properties. For instance, the cross-linking and chemical nature of additives can increase the temperature at which a polymer begins to degrade. mdpi.com Polymers with higher cross-link densities or those containing thermally stable functional groups tend to exhibit enhanced thermal resistance. mdpi.com

Development of Novel Polymeric Materials

Beyond its use as an additive, this compound can act as a monomer or comonomer in the synthesis of new polymers with unique properties.

The synthesis of copolymers allows for the combination of desirable properties from different monomers into a single material. For example, styrene (B11656) has been copolymerized with various substituted ethyl 2-cyano-3-phenyl-2-propenoates to create novel materials. chemrxiv.org These copolymerizations are often carried out using radical initiation. chemrxiv.org

Given its structure, this compound could foreseeably be copolymerized with monomers like styrene or various acrylates. The resulting copolymers would possess a unique combination of properties derived from the respective monomers. The diene structure offers potential for cross-linking, which could be exploited to create thermosetting materials or elastomers with specific performance characteristics.

Understanding the relationship between the molecular structure of a polymer and its macroscopic properties is fundamental to materials design. orgsyn.org For polymers based on this compound, several key structural features would influence their properties. The presence of the cyano group, which is highly polar, would likely increase the glass transition temperature (Tg) of the polymer and affect its solubility and chemical resistance. The conjugated diene backbone would influence the polymer's thermal stability, mechanical properties, and optical characteristics.

The specific arrangement of the monomer units in a copolymer (e.g., random, block, or alternating) would also have a profound impact on the final properties of the material. For instance, a block copolymer might exhibit microphase separation, leading to unique nanostructures and properties.

Potential in Nonlinear Optical (NLO) Materials and Devices

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and strong electron-donating and electron-accepting groups often exhibit significant NLO properties.

The structure of this compound, with its conjugated diene system (a π-electron pathway) and a cyano group (an electron-withdrawing group), suggests that it could be a building block for NLO materials. While this specific molecule has not been extensively studied for its NLO properties, related compounds have shown promise. For instance, derivatives of ethyl 2-cyanoacetate have been synthesized and their optical properties investigated, demonstrating that such structures can form chromophores with interesting photophysical behaviors. researchgate.net The synthesis of polymers containing such chromophores is a key area of research in the development of new NLO materials.

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthesis Routes and Green Chemistry Principles

The future of chemical manufacturing is intrinsically linked to the adoption of sustainable practices. For Ethyl 2-cyanopenta-2,4-dienoate, moving beyond traditional synthetic protocols to greener alternatives is a primary research goal. This involves a holistic application of the twelve principles of green chemistry, from the choice of starting materials to the final product isolation. acs.org

A key focus will be the utilization of renewable feedstocks. nih.gov Research could explore the synthesis of this compound precursors from biomass-derived platform chemicals. Another critical area is the implementation of catalytic reactions to replace stoichiometric reagents, thereby minimizing waste. acs.org The principle of atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product, will be a guiding factor in designing new synthetic pathways. acs.org

Furthermore, the development of solvent-free reaction conditions or the use of greener solvents like supercritical fluids or ionic liquids could significantly reduce the environmental footprint of the synthesis. researchgate.net Energy efficiency can be enhanced by exploring alternative energy sources such as microwave irradiation or mechanochemistry, which can lead to shorter reaction times and lower energy consumption. nih.gov The overarching goal is to design an inherently safer and more environmentally benign process for the production of this compound. scispace.com

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Potential Application in the Synthesis of this compound |

| Prevention | Designing synthetic routes with minimal byproduct formation. |

| Atom Economy | Maximizing the incorporation of atoms from reactants into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |

| Designing Safer Chemicals | Minimizing the intrinsic hazards of the product and intermediates. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, supercritical CO2, or biodegradable alternatives. researchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure; exploring photochemical or microwave-assisted synthesis. nih.gov |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis. nih.gov |

| Reduce Derivatives | Avoiding the use of protecting groups to simplify the synthetic process. acs.org |

| Catalysis | Employing highly selective catalysts to improve reaction efficiency and reduce waste. acs.org |

| Design for Degradation | Designing the molecule to break down into innocuous products after its intended use. |

| Real-time Analysis for Pollution Prevention | Developing in-situ monitoring techniques to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for accidents. scispace.com |

Exploration of Novel Reactivity Pathways and Transformations

The unique electronic and structural features of this compound suggest a rich and largely unexplored reactive landscape. The conjugated diene system, activated by the electron-withdrawing cyano and ester groups, is primed for a variety of chemical transformations. Future research will undoubtedly focus on elucidating these novel reactivity pathways.

One promising area is the investigation of its behavior in pericyclic reactions, particularly Diels-Alder cycloadditions. The diene's substitution pattern could lead to interesting regio- and stereochemical outcomes, providing access to complex cyclic and polycyclic structures that could be valuable intermediates in organic synthesis. Another avenue for exploration is its participation in various conjugate addition reactions, including Michael additions, where the activated double bonds can react with a wide range of nucleophiles.

Furthermore, the presence of multiple functional groups allows for selective transformations. For instance, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester group could be saponified or transesterified. These transformations would lead to a diverse array of new derivatives with potentially useful properties. The development of catalytic systems that can selectively target one functional group in the presence of others will be a significant challenge and a rewarding area of research. A 2021 study on related ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives showcased how such molecules can be synthesized and possess interesting optical properties, hinting at the potential for this compound in materials science. researchgate.net

Design and Synthesis of Advanced Polymer Architectures and Functional Materials

The dienyl structure of this compound makes it an intriguing monomer for the synthesis of advanced polymer architectures. Its ability to undergo polymerization through its double bonds, potentially in a controlled manner, opens the door to a variety of polymer structures, from linear chains to more complex branched and cross-linked networks.

Future research will likely focus on the controlled polymerization of this compound to produce polymers with well-defined molecular weights and low dispersity. This could be achieved through techniques such as reversible addition-fragmentation chain-transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP). The resulting polymers could exhibit unique thermal and mechanical properties due to the presence of the polar cyano and ester groups. A study on the polymerization of ethyl 2-cyanoacrylate demonstrated that its polymerization is significantly affected by the presence of other polymers, suggesting that copolymerization of this compound could lead to materials with tailored properties. researchgate.net

Moreover, the pendant functional groups on the polymer backbone provide handles for post-polymerization modification, allowing for the creation of functional materials. For example, the nitrile groups could be converted to other functionalities to tune the polymer's solubility, hydrophilicity, or ability to coordinate with metal ions. The development of copolymers of this compound with other monomers will also be a fruitful area of research, potentially leading to materials with a combination of desirable properties, such as the thermal stability and crystallinity seen in poly(ε-caprolactone)-based materials. researchgate.net These advanced polymer architectures could find applications in areas such as specialty coatings, adhesives, and biomedical devices.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. unit8.com For this compound, these computational tools can accelerate discovery and development in several key areas.

Q & A

Q. What are the established synthetic routes for Ethyl 2-cyanopenta-2,4-dienoate, and what reaction conditions optimize yield?

this compound is synthesized via methacryloyloxyethyl cyanoacetate condensation with aldehydes under catalytic ZnCl₂ in dioxane or THF. Key steps include:

- Negishi coupling : Pd-catalyzed alkenylation using ethyl β-bromoacrylates .

- Fe-catalyzed cross-coupling : One-pot oxidation and olefination of chloropropenol derivatives .

Optimal conditions involve dry air sparging (4 mL/min) and temperatures between 20–80°C. Purification via silica-gel chromatography (petroleum ether/EtOAc) yields ~80% purity .

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation employs:

- IR spectroscopy : Peaks at 1730 cm⁻¹ (ester C=O) and 2230 cm⁻¹ (C≡N stretch) .

- X-ray crystallography : SHELXTL software refines dihedral angles (e.g., 85.73° between phenyl and dienoate planes) and hydrogen-bonding networks .

- NMR : Conjugated diene protons appear as doublets (δ 5.5–6.5 ppm), while ester methyl groups resonate at δ 1.2–1.4 ppm .

Advanced Research Questions

Q. How do reaction conditions influence adhesive performance in polymer applications?

this compound derivatives exhibit temperature-dependent adhesive strength:

- Tensile strength : Peaks at 232 kg/cm² under UV curing (365 nm, 4 mW/cm²) .

- Thermal stability : Adhesive bonds degrade above 150°C due to ester cleavage (Table 1, ).

Optimization involves balancing UV exposure duration (2–5 min) and catalyst loading (e.g., ZnCl₂ at 10–15 mol%) to enhance crosslinking .

Q. What computational methods predict reactivity in Diels-Alder cycloadditions?

The conjugated diene system enables regioselective [4+2] cycloadditions. Density Functional Theory (DFT) models highlight:

- Frontier Molecular Orbitals : LUMO localization on the cyano group directs nucleophilic attack .

- Activation barriers : Calculated ΔG‡ values (15–20 kcal/mol) align with experimental rates in THF at 60°C .

MD simulations further validate steric effects from substituents (e.g., phenyl groups) on transition-state geometries .

Q. How can contradictory spectroscopic data be resolved during structural analysis?

Discrepancies in IR/NMR signals arise from:

- Tautomerism : Keto-enol equilibria in solution alter peak splitting patterns .

- Crystal packing : Hydrogen-bonding networks (e.g., C–H⋯O interactions) shift vibrational frequencies in solid-state IR .

Mitigation strategies: - Use low-temperature NMR (e.g., 193 K) to stabilize conformers.

- Compare experimental data with simulated spectra from Gaussian09 at B3LYP/6-31G(d) .

Methodological Challenges & Solutions

Q. What protocols address low yields in Fe-catalyzed cross-coupling reactions?

Yield limitations (~50%) stem from:

Q. How are impurities isolated during HPLC analysis of this compound derivatives?

Reverse-phase HPLC (Newcrom R1 column) with mobile phases (acetonitrile:H₂O:H₃PO₄ = 70:30:0.1 v/v) resolves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.